molecular formula C12H14O3 B1391711 3-Oxo-4-phenyl-pentanoic acid methyl ester CAS No. 55696-39-4

3-Oxo-4-phenyl-pentanoic acid methyl ester

Cat. No. B1391711
CAS RN: 55696-39-4
M. Wt: 206.24 g/mol
InChI Key: OGKWBEZBGZPJGJ-UHFFFAOYSA-N
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Description

3-Oxo-4-phenyl-pentanoic acid methyl ester is a chemical compound with the CAS Number: 55696-39-4 . Its IUPAC name is methyl 3-oxo-4-phenylpentanoate . The molecular weight of this compound is 206.24 .


Molecular Structure Analysis

The molecular structure of 3-Oxo-4-phenyl-pentanoic acid methyl ester is represented by the linear formula C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The storage temperature for this compound is ambient . The refractive index is n20/D 1.422 . The boiling point is 207.8°C at 760 mmHg .

Scientific Research Applications

1. Polymer Synthesis and Functionalization

The methyl esters of ω-(para styryl)alkanoic acids, which include derivatives like 3-oxo-4-phenyl-pentanoic acid methyl ester, have been utilized in the synthesis and functionalization of soluble polystyrenes. These esters undergo radical copolymerization with styrene, leading to the formation of copolymers. Subsequent conversion of the methyl ester functions into tri-n-butyltin carboxylates offers an efficient approach for polymer modification. This method bypasses complications associated with tin-induced polymerization inhibition and reduces polymerization time, making it significant in the field of polymer chemistry (Dalil et al., 2000).

2. Stereochemistry in Organic Synthesis

In the realm of organic synthesis, 3-oxo-4-phenyl-pentanoic acid methyl ester derivatives have been studied for their stereochemical properties. For instance, methyl 4-methyl-5-oxo-5-phenyl-pentanoate, a related compound, is used to investigate the effects of solvents and reactants on the stereochemistry of Grignard reactions. This research enhances the understanding of the influence of molecular structure and solvent polarity on reaction outcomes, which is crucial for designing stereoselective synthetic pathways (Colantoni et al., 1978).

3. Crystallographic Studies

The crystal structure of derivatives of 3-oxo-4-phenyl-pentanoic acid methyl ester, such as (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester, has been determined. These studies provide insights into the molecular geometry, bonding configurations, and intermolecular interactions. Such information is vital for understanding the physical and chemical properties of these compounds, and for their applications in materials science and medicinal chemistry (Mamat et al., 2008).

4. Nucleophilic Addition Reactions

In chemistry, understanding the behavior of compounds like 3-oxo-4-phenyl-pentanoic acid methyl ester in nucleophilic addition reactions is crucial. Studies have shown that these compounds can react with various nucleophiles, leading to the formation of diverse chemical structures. This knowledge is key in the field of synthetic organic chemistry for developing new compounds and reaction mechanisms (El-Samahy, 2005).

Safety And Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

methyl 3-oxo-4-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWBEZBGZPJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-phenyl-pentanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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